molecular formula C11H14N2 B3163232 N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine CAS No. 883538-54-3

N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine

Cat. No.: B3163232
CAS No.: 883538-54-3
M. Wt: 174.24 g/mol
InChI Key: RIOMCQNGTRFUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(7-methyl-1H-indol-2-yl)-methanamine (CAS 883538-54-3) is a chemical compound provided for research and further manufacturing use. This indole derivative is part of a class of compounds that have been identified in medicinal chemistry research for their potential biological activity. Specifically, analogs based on the indole scaffold have been explored in early-stage drug discovery efforts for the treatment of neglected tropical diseases, such as Chagas disease, caused by the protozoan Trypanosoma cruzi . Research indicates that substituted indole compounds can exhibit moderate to good in vitro potency against the intracellular amastigote forms of the parasite . The core indole structure is of significant interest in medicinal chemistry, with many derivatives being investigated for a wide range of therapeutic applications . This product is available for research use. Researchers should consult the safety data sheet (SDS) prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(7-methyl-1H-indol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-4-3-5-9-6-10(7-12-2)13-11(8)9/h3-6,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMCQNGTRFUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of N Methyl 1 7 Methyl 1h Indol 2 Yl Methanamine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and reactivity of molecules like N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and reactivity indices.

DFT studies, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and calculate key electronic parameters. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, making it susceptible to electrophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to study charge transfer and intramolecular interactions. researchgate.net By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, researchers can quantify the stability arising from hyperconjugation and delocalization effects within the molecule.

Table 1: Representative Calculated Electronic Properties for an Indole Derivative This table presents typical data obtained from DFT calculations for illustrative purposes.

ParameterValueDescription
HOMO Energy -5.8 eVIndicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -0.9 eVRepresents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 4.9 eVThe energy difference between HOMO and LUMO, an indicator of chemical reactivity and kinetic stability.
Dipole Moment 2.1 DebyeA measure of the overall polarity of the molecule.
Mulliken Atomic Charge on N1 (indole) -0.45 eThe calculated partial charge on the indole nitrogen atom, indicating its nucleophilicity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound and to study its interactions with biological targets such as proteins or nucleic acids. nih.gov These simulations model the atomic motions of a system over time by integrating Newton's laws of motion.

For conformational analysis, MD simulations can reveal the preferred spatial arrangements (conformers) of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). The methanamine side chain of the title compound possesses rotatable bonds, leading to multiple possible low-energy conformations. Understanding the distribution and energetics of these conformers is crucial, as the bioactive conformation that binds to a target receptor may not be the lowest energy state in solution. nih.gov

In the context of drug design, MD simulations are used to model the binding of a ligand to its target. nih.govespublisher.com After an initial docking pose is generated, MD simulations can refine this pose, assess the stability of the ligand-protein complex, and calculate binding free energies. Analysis of the simulation trajectory can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table contains representative data to illustrate typical findings from MD simulations.

MetricResultInterpretation
Simulation Time 200 nsThe total time scale of the simulation.
RMSD of Ligand 1.5 ± 0.3 ÅRoot Mean Square Deviation of the ligand's position, indicating stability within the binding pocket. A low value suggests a stable binding mode.
Number of H-Bonds 2-3The average number of hydrogen bonds formed between the ligand and the protein, highlighting key stabilizing interactions.
Binding Free Energy (MM/PBSA) -45 kcal/molAn estimation of the binding affinity, with more negative values indicating stronger binding.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are essential in drug discovery for predicting the activity of novel compounds and optimizing lead structures. espublisher.com

To build a QSAR model for a series of indole derivatives, one would first compile a dataset of compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment, atomic charges), and steric properties (molecular volume, surface area). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. nih.gov

A reliable QSAR model can then be used to predict the activity of new, unsynthesized indole derivatives, including this compound, guiding synthetic efforts toward more potent compounds. nih.govresearchgate.net

Table 3: Hypothetical QSAR Data for a Series of Indole Derivatives This table is for illustrative purposes to show the structure of a dataset used for QSAR modeling.

CompoundlogPMolecular WeightPolar Surface AreapIC50 (Experimental)pIC50 (Predicted)
Derivative 1 2.8188.2528.1 Ų6.56.4
Derivative 2 3.2202.2828.1 Ų6.97.0
Derivative 3 2.9222.7028.1 Ų6.26.1
Derivative 4 3.5236.7337.3 Ų7.57.6

In Silico Predictions of Mechanistic Pathways and Selectivities

Computational chemistry provides powerful tools for investigating reaction mechanisms, which can be particularly useful for understanding the synthesis and potential metabolic fate of indole derivatives. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies to determine the most likely reaction pathway.

For the synthesis of this compound or related indole-based structures, computational methods can predict the regioselectivity and stereoselectivity of key steps. For instance, in reactions involving electrophilic substitution on the indole ring, calculations can predict whether the reaction is more likely to occur at the C2 or C3 position by comparing the activation barriers for each pathway. mdpi.com

These in silico predictions can also be applied to foresee potential metabolic transformations of the compound in a biological system. By modeling the interaction of the molecule with metabolic enzymes like Cytochrome P450, it is possible to predict which parts of the molecule are most susceptible to oxidation or other transformations, providing early insights into its potential metabolites.

Table 4: Example of Calculated Activation Energies for Competing Reaction Pathways This table illustrates how computational chemistry can be used to predict reaction outcomes.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A Electrophilic attack at C3 of the indole ring.15.2Major Product
Pathway B Electrophilic attack at C2 of the indole ring.21.5Minor Product
Pathway C N-alkylation of the indole nitrogen.18.8Side Product

Chemoinformatics and Database Mining for Indole-based Ligands

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. Database mining is a key chemoinformatic technique used to search vast chemical libraries, such as ZINC or ChEMBL, for molecules with specific structural features or predicted properties. nih.gov

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Chemoinformatics tools can be used to mine databases for all known compounds containing the 7-methyl-1H-indol-2-yl-methanamine core. This allows researchers to gather information on similar compounds, their known biological activities, and synthetic routes.

Furthermore, virtual screening campaigns can be conducted by computationally docking large libraries of compounds against a biological target of interest. By filtering these libraries for indole-based ligands first, the search can be focused on a chemical space that is known to be biologically relevant. This approach can identify novel indole-based hits, including compounds structurally related to this compound, for further experimental testing. nih.gov

Table 5: Representative Results from a Chemoinformatics Database Search for Indole-Based Ligands This table illustrates the type of data that can be retrieved and analyzed using chemoinformatic tools.

Compound IDStructurePredicted logPKnown TargetActivity (IC50)
ZINC12345 7-methyl-indole derivative3.1Kinase A1.2 µM
CHEMBL67890 2-aminomethyl-indole2.5GPCR B0.8 µM
ZINC54321 N-methyl-indole derivative3.5Ion Channel C5.6 µM

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Methyl 1 7 Methyl 1h Indol 2 Yl Methanamine and Its Analogues

Elucidating Key Pharmacophoric Features within the N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, possessing several key pharmacophoric features that are crucial for its interaction with biological targets. nih.gov Analysis of this scaffold and related indole (B1671886) derivatives allows for the identification of essential structural motifs required for biological activity. These features include hydrogen bonding capabilities, hydrophobic and aromatic interactions, and electrostatic interactions mediated by the basic amine.

The core pharmacophoric elements are generally understood to be:

The Indole NH Group : The nitrogen atom within the indole ring typically acts as a hydrogen bond donor. This interaction is a critical anchoring point for many indole-based ligands to their respective receptors or enzymes. nih.gov

The Aromatic Ring System : The bicyclic indole structure provides a large, flat, and electron-rich aromatic surface. This allows for significant van der Waals, hydrophobic, and π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket.

The Basic Nitrogen Atom : The secondary amine in the N-methylmethanamine side chain is typically protonated at physiological pH. This positively charged center is a key feature for forming strong ionic bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) on the target protein. nih.govnih.gov This interaction often plays a pivotal role in ligand affinity and selectivity.

The C2-Linker and N-Methyl Group : The methylene (B1212753) bridge at the C2 position provides a specific spatial orientation and distance for the basic nitrogen relative to the indole core. The N-methyl group contributes to the molecule's lipophilicity and steric profile, and its presence can fine-tune the basicity (pKa) of the amine. This "magic-methyl effect" can profoundly alter the biological properties of a molecule. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on analogous aminoalkylindoles have demonstrated that the steric and electrostatic fields generated by these features are highly correlated with biological activity, underscoring their importance in defining the compound's interaction profile. future4200.com

Impact of Substitutions on the Indole Ring System (e.g., Methyl at Position 7, Substitutions at other positions)

Substitutions on the indole ring system are a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of indole-based compounds. The position, size, and electronic nature of these substituents can drastically alter the molecule's interaction with its biological target.

Methyl Group at Position 7: The methyl group at the C7 position on the indole ring of this compound is strategically placed to influence several molecular properties.

Steric Influence : The C7-methyl group can enforce a specific conformation of the C2-methanamine side chain by restricting its rotation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing affinity.

Electronic Effects : As an electron-donating group, the methyl substituent can subtly modulate the electron density of the indole ring, which may influence its hydrogen-bonding capacity or aromatic interactions.

Studies on related heterocyclic scaffolds have shown that functionalization at the C7 position is important for biological activity. mdpi.com For instance, in a series of mithramycin analogues, methylation at the C5, C6, or C7 position of an indole side chain had distinct effects on the molecule's conformation, DNA binding, and selectivity, highlighting that the precise placement of even a small methyl group is a key determinant of function. nih.gov

Substitutions at Other Positions: SAR studies on a wide range of indole derivatives have established clear trends for substitutions at other positions on the benzene (B151609) portion of the ring. The optimal substituent and position are highly dependent on the specific biological target.

PositionType of SubstituentGeneral Impact on Activity
C4 Small, lipophilicOften tolerated; can improve cell permeability.
C5 Electron-withdrawing (e.g., -Cl, -NO₂)Frequently enhances potency in many series, such as indole-2-carboxamides and 5-HT₃ antagonists. acs.orgwikipedia.org
C5 Halogens (F, Cl, Br)Can increase affinity and modulate metabolic stability. mdpi.com
C6 Electron-withdrawing or -donatingLess commonly a site for optimal substitution, but can be crucial for selectivity against related targets.

The functionalization of the indole core from C4 to C7 remains a challenging but important area of medicinal chemistry, as substitutions on this part of the scaffold can provide access to novel pharmacological profiles. nih.gov

Role of the N-Methylmethanamine Chain in Modulating Biological Activity

The N-methylmethanamine side chain attached to the C2 position of the indole ring is a fundamental determinant of the molecule's biological activity. Its length, flexibility, basicity, and substitution pattern govern how the molecule orients itself within and interacts with its target.

In many classes of biologically active indoles, particularly those targeting receptors and ion channels, an aminoalkyl chain is essential for potent activity. future4200.comnih.gov The key roles of the N-methylmethanamine chain include:

Establishing a Critical Interaction Vector : The chain acts as a linker, positioning the basic nitrogen atom at an optimal distance and angle from the indole core to engage with a complementary recognition site on the target protein, such as an anionic aspartate or glutamate residue. nih.gov

Modulating Basicity and Lipophilicity : The presence of the N-methyl group, as opposed to an unsubstituted amine (methanamine) or a dimethylated amine, provides a specific balance of properties. N-methylation generally increases lipophilicity compared to a primary amine, which can enhance membrane permeability and access to intracellular targets. It also modulates the pKa of the amine, affecting its protonation state at physiological pH.

Steric Interactions : The methyl group provides additional steric bulk compared to a simple aminomethyl chain. This can be beneficial if it fits into a corresponding hydrophobic pocket, but detrimental if it causes a steric clash. In some cases, N-methylation can prevent undesirable metabolism (e.g., rapid oxidation by monoamine oxidase). However, in other instances, it can lead to inactive metabolites. future4200.com

Hydrogen Bonding : As a secondary amine, the nitrogen can still act as a hydrogen bond donor. This is in contrast to a tertiary amine (e.g., an N,N-dimethylmethanamine chain), which can only function as a hydrogen bond acceptor. This dual capability can be crucial for establishing a robust network of interactions within the binding site.

Studies on norbelladine (B1215549) derivatives have shown that N-methylation can enhance inhibitory activity against certain enzymes, such as butyrylcholinesterase. uqtr.ca Conversely, in other molecular contexts, the introduction of a methyl group can reduce or abolish activity, indicating that its role is highly target-dependent.

Conformational Flexibility and its Influence on SAR

The conformational flexibility of this compound, primarily arising from the rotation around the single bonds in the C2-side chain, is a critical factor influencing its structure-activity relationship. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the topography of the target's binding site is essential for high-affinity binding.

The key aspects of conformational flexibility in this scaffold are:

Torsional Angles : Rotation is possible around the bond connecting the indole C2 position to the methylene carbon and the bond between the methylene carbon and the nitrogen atom. The preferred torsional angles define the spatial orientation of the N-methylamino group relative to the indole plane.

Influence of the C7-Methyl Group : The methyl group at the C7 position can create a steric barrier that restricts the free rotation of the C2 side chain. This may limit the number of accessible conformations, potentially locking the side chain into a more "bioactive" conformation. By reducing the molecule's flexibility, this substitution can decrease the entropic cost of binding, leading to higher affinity.

Ground State Conformation : The relative energy of different conformers is important. SAR studies of structurally related aminoalkylindoles have found that the molecular dipole of the ground state conformation can be inversely related to binding affinity, suggesting that a specific conformational state is required for optimal receptor engagement. nih.gov

Computational and experimental studies on other 2-substituted heterocyclic systems have confirmed the profound impact of conformational preferences on biological activity. For example, in a series of 2-substituted piperazines, a preference for an axial conformation over an equatorial one was found to be the deciding factor for potent receptor binding. nih.gov Similarly, for the this compound scaffold, the energetically preferred orientation of the side chain is likely a key determinant of its biological profile.

Comparative SAR with Related Indole-based Biological Modulators

The structure-activity relationship of this compound can be contextualized by comparing its structural features to those of other well-characterized classes of indole-based modulators.

Comparison with Indole-2-Carboxamides: Indole-2-carboxamides are a widely studied class of compounds with activities ranging from cannabinoid receptor modulation to antimicrobial effects. acs.orgnih.gov

Side Chain : They feature a more rigid amide linker at the C2 position, compared to the flexible aminoalkyl chain of the target compound. This rigidity can be advantageous for optimizing specific interactions but may limit the ability to adapt to different binding pockets.

Substitution Patterns : SAR for indole-2-carboxamides often highlights the importance of an electron-withdrawing group at C5 and specific alkyl chains at C3 for potent activity. acs.org This contrasts with the C7-methylation and C2-aminoalkyl pattern of the subject compound, suggesting they are likely optimized for different biological targets.

Comparison with C3- and N1-Substituted Aminoalkylindoles: This class includes many potent cannabinoid receptor ligands (e.g., WIN 55,212-2). future4200.comnih.govresearchgate.net

Point of Attachment : The defining feature of these compounds is typically a bulky acyl or aromatic group at C3 and an aminoalkyl chain at the N1 position. The C2 position is often unsubstituted or has only a small substituent (H or methyl) for optimal activity. future4200.com

Pharmacophore : The pharmacophore for these cannabinoid mimetics involves the N1-side chain's basic amine and the bulky C3-group interacting with the receptor. researchgate.net this compound, with its side chain at C2, represents a different structural arrangement, likely leading to a distinct pharmacological profile and target selectivity. Studies directly comparing 2-substituted versus 3-substituted indoles have shown that this positional isomerism significantly affects intrinsic activity and receptor selectivity. nih.gov

Comparison with Indole Alkaloids: Natural indole alkaloids like reserpine (B192253) and vinblastine (B1199706) are characterized by their complex, often polycyclic and rigid, structures. wikipedia.org

Structural Complexity : The synthetic scaffold of this compound is significantly simpler. This simplicity is typical of synthetic modulators developed through medicinal chemistry programs to optimize interaction with a single, specific protein target, whereas complex natural products often have multiple biological activities.

This comparative analysis underscores that while the indole core is a common element, the specific substitution pattern—C2 vs. C3/N1 attachment of the side chain, C7 vs. C5 substitution, and the nature of the side chain itself—is what ultimately defines the molecule's SAR and its specific biological function.

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Non Human Studies

Protein-Ligand Interaction Studies (e.g., Binding kinetics, allosteric modulation)

Information regarding the direct interaction of N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine with specific protein targets is not available in the public domain. Research in this area would typically involve determining the compound's binding affinity, kinetics, and potential for allosteric modulation at various receptors or enzymes.

Allosteric Modulation: There is no available data to suggest whether this compound acts as an allosteric modulator, which would involve binding to a site on a protein distinct from the primary (orthosteric) binding site to modulate the protein's activity.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research in Non-Human Biological Matrices

No in vitro studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound in non-human biological matrices have been published. Such research is crucial for predicting a compound's pharmacokinetic profile.

Absorption: Data on the permeability of the compound across biological membranes, often assessed using models like the Caco-2 cell line, is not available.

Distribution: Information on the extent to which this compound binds to plasma proteins in non-human species is not documented.

Metabolism: Studies to identify the metabolic pathways of this compound, typically conducted using liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse), have not been reported. This would include the identification of the cytochrome P450 (CYP) enzymes responsible for its metabolism.

Excretion: There is no available information regarding the pathways of elimination for this compound and its metabolites.

Due to the absence of specific research data for this compound, data tables for its protein-ligand interactions and in vitro ADME properties cannot be generated at this time.

Advanced Analytical Characterization Methods for N Methyl 1 7 Methyl 1h Indol 2 Yl Methanamine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. longdom.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within sub-parts-per-million (ppm) levels, which allows for the calculation of a unique molecular formula. longdom.org For N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine (C₁₁H₁₄N₂), HRMS would be used to measure the exact mass of its molecular ion.

The technique can distinguish between molecules with very similar nominal masses, providing a high degree of confidence in the assigned chemical formula. longdom.org In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The theoretical exact mass of the protonated molecule is calculated and compared against the experimentally measured value.

Table 1: Theoretical vs. Experimental Mass Data for Molecular Formula Confirmation

Parameter Value
Molecular Formula C₁₁H₁₄N₂
Theoretical Exact Mass [M] 174.1157
Theoretical m/z [M+H]⁺ 175.1235

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful strategy for identifying metabolites in biological samples. lcms.cz After administration, the parent compound undergoes metabolic transformations (e.g., oxidation, demethylation, glucuronidation). By comparing the HRMS data of control samples with post-administration samples, unique metabolites can be detected. The fragmentation patterns of these metabolites in MS/MS experiments provide structural information that helps in elucidating the metabolic pathways of the parent compound. lcms.cz

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. uobasrah.edu.iq While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all signals. uni-muenchen.depreprints.org

For this compound, a combination of the following 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling relationships, revealing which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining stereochemistry and conformational details.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in ppm) Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary based on solvent and other conditions.

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C2 ~138 - Singlet
C3 ~100 ~6.3 Singlet
C3a ~128 - -
C4 ~120 ~7.0 Doublet
C5 ~121 ~6.9 Triplet
C6 ~119 ~6.9 Doublet
C7 ~136 - -
C7-CH₃ ~16 ~2.4 Singlet
C7a ~135 - -
CH₂ ~45 ~3.9 Singlet
NH-CH₃ ~35 ~2.5 Singlet
Indole (B1671886) NH - ~8.1 Broad Singlet

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound by determining the precise arrangement of atoms in a single crystal. nih.govresearchgate.net This technique yields a three-dimensional model of the molecule, providing accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. nih.gov

Beyond the individual molecular structure, X-ray crystallography also reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov This information is vital for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. While no public crystal structure exists for this specific compound, analysis of related indole structures shows common hydrogen bonding motifs involving the indole N-H group. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uobasrah.edu.iq These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bonds (both the indole and the secondary amine), C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-N bonds. These techniques are complementary and can provide a comprehensive vibrational profile of the molecule. The position, intensity, and shape of these bands can also offer insights into the molecular conformation and any hydrogen bonding present. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretching ~3400
Amine N-H Stretching ~3300-3350
Aromatic C-H Stretching ~3000-3100
Aliphatic C-H Stretching ~2800-3000
Aromatic C=C Stretching ~1500-1600

Chromatographic Techniques (HPLC-MS, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of a chemical substance and for separating it from byproducts, starting materials, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common techniques, often coupled with Mass Spectrometry (MS) for definitive peak identification. ssrn.comflorajournal.com

HPLC-MS: This is a versatile technique for the analysis of a wide range of organic molecules. ssrn.com For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid for better peak shape and MS compatibility. sielc.com The retention time of the main peak is used for identification, while the peak area allows for quantification of purity. The coupled MS detector confirms the identity of the peak by its mass-to-charge ratio. lcms.cz

GC-MS: This technique is suitable for volatile and thermally stable compounds. meclib.jp The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. florajournal.com Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The mass spectrometer detector fragments the eluted compound, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. foodb.ca For non-volatile compounds, derivatization may be required to increase volatility.

These chromatographic methods are crucial for quality control, ensuring that a sample meets the required purity specifications for any subsequent use.

Exploration of N Methyl 1 7 Methyl 1h Indol 2 Yl Methanamine Derivatives and Analogues in Research

Design and Synthesis of Novel Indolylmethanamine Scaffolds

The creation of novel indolylmethanamine scaffolds is a cornerstone of research in this area, utilizing a variety of synthetic strategies to generate structural diversity. A common approach involves molecular hybridization, where the indole (B1671886) core is combined with other pharmacologically relevant moieties to create new chemical entities. researchgate.net For instance, a series of indazole derivatives were designed and synthesized using this strategy to evaluate their activities against various human cancer cell lines. researchgate.net

The synthesis of these complex molecules often relies on established and innovative chemical reactions. The Fischer indole synthesis is a foundational method for creating the core indole ring structure from phenylhydrazine (B124118) and an appropriate ketone or aldehyde. researchgate.netorientjchem.org More advanced techniques, such as the Suzuki coupling reaction, have been employed to create a series of indole-containing compounds designed to target the gp41 protein of the HIV envelope. nih.gov Researchers have also developed efficient, one-pot methods to synthesize N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines, which are metabolites of triptan drugs. researchgate.net

In a structure-based design approach, researchers used the known binding mode of a weakly active fragment to design and synthesize indole-containing compounds as inhibitors of gp41. nih.gov Modifications were systematically introduced at various positions of the indole ring to enhance binding affinity and inhibitory activity. nih.gov For example, introducing an aromatic hydrophobic group at the 1-position and polar groups at the 3-position were strategies explored to improve interactions with the target protein. nih.gov

CompoundTarget/ApplicationSynthetic Strategy HighlightReference
Indole-containing gp41 inhibitorsHIV fusion inhibitionStructure-based design, Suzuki Coupling nih.gov
1H-indazole derivativesAnticancer activityMolecular hybridization researchgate.net
[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanoneIntermediate for bioactive compoundsFischer indole cyclisation orientjchem.org
N-methyl-2-[5-[substituted-lH-indole-3-yl]ethanaminesTriptan metabolitesOne-pot synthesis, Fischer indole synthesis researchgate.net

Bioisosteric Replacements and Fragment-Based Design Approaches

To refine the pharmacological properties of indole-based compounds, researchers frequently employ bioisosteric replacement and fragment-based design. Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties to enhance activity, selectivity, or metabolic stability. nih.govresearchgate.net This strategy was successfully used to develop a potent and selective PI3Kδ inhibitor from an indole scaffold, where bioisosteric replacements of the indole moiety itself led to the discovery of compound FD223, which showed significant antitumor efficacy in preclinical models. nih.govresearchgate.netdocumentsdelivered.com Similarly, replacing the carboxylic acid function of the well-known indole-containing drug Indomethacin with hydroxyazole bioisosteres resulted in new analogues with potent and selective inhibitory activity against the AKR1C3 enzyme, while eliminating off-target effects on COX1/2. nih.gov

Fragment-based drug design (FBDD) offers an alternative approach, starting with smaller, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. youtube.com These initial hits are then optimized by growing, linking, or merging them to create more potent lead compounds. youtube.comnih.gov For example, a fragment-based approach was applied to a known Mcl-1 inhibitor, where the 1H-indole-2-carboxylic acid was deconstructed from the parent molecule. nih.gov A benzenesulfonyl group was then substituted at the 1-position, and subsequent molecular "growing" led to a compound with a 7.5-fold selectivity for the Mcl-1 protein over Bcl-2. nih.gov This method allows for the efficient exploration of chemical space and can lead to novel compounds with improved ligand efficiency. nih.govresearchgate.net

Design ApproachParent Scaffold/CompoundTarget ProteinKey FindingReference
Bioisosteric ReplacementIndole ScaffoldPI3KδDiscovery of FD223 with high potency (IC50 = 1 nM) and selectivity. nih.govresearchgate.net
Bioisosteric ReplacementIndomethacin (Indole derivative)AKR1C3New analogues with greater potency than Indomethacin and no COX1/2 off-target effects. nih.gov
Fragment-Based Design1H-indole-2-carboxylic acidMcl-1Development of a selective Mcl-1 inhibitor (Ki = 0.48 µM) with 7.5-fold selectivity over Bcl-2. nih.gov

Conjugates and Prodrug Strategies for Enhanced Research Applications

Conjugation and prodrug strategies are employed to enhance the research applications of indole-based molecules by improving their targeting, delivery, or activation under specific physiological conditions. A prodrug is an inactive compound that is converted into its active form in the body. This approach can be used to target conditions like tumor-associated hypoxia, where specific enzymes are overexpressed. rsc.org Researchers have synthesized bioreductively activatable prodrug conjugates (BAPCs) based on indole inhibitors of tubulin polymerization. These BAPCs are designed to be activated under hypoxic conditions, releasing the potent cytotoxic agent specifically within the tumor microenvironment. rsc.org

Molecular hybridization, or conjugation, involves linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-targeted profile. mdpi.com This strategy has been explored by creating conjugates of indole-containing drugs like Indomethacin with other antiviral agents, such as Remdesivir, to investigate potential efficacy against SARS-CoV-2. mdpi.com In another example, an H2S-donating moiety was conjugated to an indole scaffold to enhance the pharmacological properties of the parent compound for potential antileishmanial activity. mdpi.com These strategies demonstrate the utility of chemical conjugation to create sophisticated molecular tools for preclinical research.

Development of Multi-Target Directed Ligands (MTDLs) based on the Indole Moiety

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netnih.gov The MTDL strategy aims to design a single molecule that can interact with multiple biological targets involved in the disease pathology. researchgate.netmdpi.com The indole scaffold is a popular component in MTDL design due to its structural versatility and presence in many bioactive compounds. researchgate.netnih.gov

For Alzheimer's disease research, MTDLs have been designed by combining an indole moiety with other pharmacophores to simultaneously target enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO A and B). nih.gov For example, multipotent donepezil-indolyl hybrids were designed and evaluated as inhibitors of these key enzymes. nih.gov Another study reported a novel series of indole-based compounds designed as anti-Alzheimer's and anti-neuroinflammatory agents, with some compounds exhibiting dual AChE/BuChE inhibitory activities in the nanomolar range and the ability to inhibit amyloid-beta aggregation. researchgate.net This approach offers a promising alternative to polypharmacy, potentially leading to enhanced therapeutic efficacy and a better side-effect profile. researchgate.net

Radioligand Synthesis for Receptor Occupancy Studies in Preclinical Models

To visualize and quantify the interaction of indole derivatives with their biological targets in living systems, researchers synthesize radiolabeled versions of these compounds for use in preclinical imaging studies, such as Positron Emission Tomography (PET). This involves incorporating a positron-emitting isotope, like Carbon-11 ([11C]) or Fluorine-18 ([18F]), into the molecule's structure.

For example, a series of indole-based derivatives were developed as novel ligands for the sigma-2 (σ2) receptor. nih.gov Two of these high-affinity ligands were then radiolabeled with [18F] to evaluate their potential for imaging σ2 receptors in the brain. nih.gov The synthesis of these radiotracers involves preparing a precursor molecule that can be readily reacted with the radioisotope in the final step. nih.govfrontiersin.org In another study, C-11 labeled isoindolone derivatives were synthesized and evaluated as potential PET radioligands for imaging 5-HT2C receptors. frontiersin.org These radioligands are crucial tools for in vivo receptor occupancy studies, allowing researchers to confirm that a compound reaches its intended target in the brain and to study the relationship between target engagement and pharmacological effect in preclinical models. nih.govfrontiersin.org

RadioligandIsotopeTarget ReceptorApplicationReference
[18F]Fluoroethoxy-indole derivative18FSigma-2 (σ2)Neuroimaging nih.gov
[11C]7-Halogen-2-phenyl isoindolone11CSerotonin (B10506) 5-HT2CIn vivo imaging frontiersin.org

Future Research Directions and Methodological Innovations

Application of Advanced Omics Technologies in Mechanistic Research

Understanding how N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine interacts with biological systems at a molecular level is fundamental to its development. Advanced "omics" technologies offer a powerful, unbiased approach to unraveling these complex mechanisms by simultaneously measuring entire sets of biological molecules. jusst.orgnih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the compound's effects on cellular pathways and networks. mdpi.com

Genomics and Transcriptomics: These technologies can identify changes in gene expression profiles in response to the compound. For instance, transcriptomic analysis of cancer cell lines treated with the compound could reveal upregulation of apoptotic genes or downregulation of proliferation pathways, offering clues to its antiproliferative mechanism. frontiersin.org

Proteomics: By analyzing the entire protein content of a cell or tissue, proteomics can identify the direct protein targets of the compound. Techniques like thermal proteome profiling or chemical proteomics could pinpoint which proteins physically bind to this compound, validating its mechanism of action. nih.gov

Metabolomics: This approach studies the complete set of small-molecule metabolites within a biological system. It can reveal how the compound alters cellular metabolism, which is a hallmark of many diseases, including cancer. nih.gov

Omics TechnologyPrimary Molecules AnalyzedApplication in Mechanistic Research for this compound
Genomics DNAIdentify genetic predispositions that influence response to the compound.
Transcriptomics RNAProfile changes in gene expression to understand affected cellular pathways. frontiersin.org
Proteomics ProteinsIdentify direct protein binding partners and downstream effects on protein expression. nih.gov
Metabolomics MetabolitesDetermine alterations in metabolic pathways and identify biomarkers of compound activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govastrazeneca.com For this compound, these computational tools can be used to predict its biological activities and guide the synthesis of new analogs with improved properties. nih.gov

Generative AI models can propose novel molecular structures based on the core indole (B1671886) scaffold, optimizing for desired properties like increased potency, better selectivity, or improved pharmacokinetic profiles. mdpi.com Machine learning algorithms, particularly deep neural networks and graph neural networks, can be trained on existing data from other indole derivatives to predict the structure-activity relationship (SAR). nih.govastrazeneca.com This allows researchers to prioritize which novel compounds to synthesize and test, saving significant time and resources. These models can analyze vast datasets to identify subtle patterns that a human chemist might miss, leading to more innovative compound designs. acs.org

Novel In Vitro and Ex Vivo Model Development for Biological Evaluation

To accurately assess the biological effects of this compound, it is crucial to move beyond traditional two-dimensional cell cultures. The development and use of more physiologically relevant in vitro and ex vivo models can provide more predictive data on efficacy.

Advanced models that better mimic human tissues include:

3D Spheroids and Organoids: These models replicate the complex cell-cell and cell-matrix interactions of a tumor or organ, offering a more accurate environment to test compound efficacy. researchgate.net

Patient-Derived Xenografts (PDX) and Ex Vivo Tissue Cultures: Using patient-derived tissues allows for the evaluation of the compound's activity in a context that reflects the genetic diversity of human diseases.

These sophisticated models can be used to study various indole-based compounds, including this compound, for their potential as anticancer agents or in other therapeutic areas. nih.govmdpi.com

Exploration of New Chemical Space via Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of related compounds. nih.gov By applying this approach to the this compound scaffold, researchers can systematically modify different parts of the molecule. For example, different substituents could be placed on the indole ring or the methylamine (B109427) side chain to create a library of thousands of unique analogs. nih.gov

This exploration of new chemical space is essential for identifying compounds with superior therapeutic properties. High-throughput screening of these libraries against various biological targets can quickly identify "hit" compounds for further development. nih.gov The synthesis of indole-based libraries has been a successful strategy for discovering leads for a wide range of biological targets. chimia.ch

Combinatorial Chemistry StepDescriptionApplication to the Indole Methanamine Scaffold
Scaffold Selection Choosing the core molecular structure.The 7-methyl-1H-indol-2-yl-methanamine core is selected.
Building Block Variation Selecting a diverse set of chemical reagents to attach to the scaffold.Varying substituents on the indole nitrogen, the methanamine nitrogen, and other positions of the indole ring.
Library Synthesis Performing parallel chemical reactions to create a large number of distinct products.Automated or parallel synthesis techniques to produce a library of this compound analogs. nih.gov
High-Throughput Screening Rapidly testing the biological activity of all compounds in the library.Screening the library against cancer cell lines, specific enzymes, or receptors to identify active compounds.

Expanding the Therapeutic Potential and Research Applications of Indole-Based Methanamines

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govmdpi.com Indole derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and neurological agents. nih.govresearchgate.net

Future research should therefore aim to broaden the investigation of this compound and its analogs beyond a single therapeutic area. Preliminary screening against a diverse panel of biological targets could uncover unexpected activities. For instance, indole-3-methanamines have been investigated as ligands for serotonin (B10506) receptors, suggesting a potential role in neurological disorders. nih.gov The structural versatility of the indole ring allows for targeted interactions with various enzymes and receptors, making it a valuable starting point for drug discovery campaigns across multiple diseases. benthamscience.comresearchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves alkylation of a pre-functionalized indole core. For example, a method analogous to indole derivatives involves reacting 7-methylindole-2-carboxaldehyde with methylamine under reductive amination conditions (e.g., sodium borohydride or catalytic hydrogenation) . Optimization may include:

  • Catalyst selection : Use of palladium or copper catalysts for regioselective alkylation (common in indole chemistry) .
  • Solvent systems : Polar aprotic solvents like DMF or toluene under inert atmospheres to prevent oxidation .
  • Purification : Chromatography or recrystallization to isolate the tertiary amine product, with purity assessed via HPLC or NMR .

Q. How does the substitution pattern (methyl at the 7-position, N-methyl methanamine) influence the compound’s physicochemical properties?

The 7-methyl group enhances lipophilicity, potentially improving membrane permeability, while the N-methyl methanamine moiety increases basicity, affecting protonation states at physiological pH. Comparative studies on analogs (e.g., 2-methyl vs. 7-methyl indole derivatives) show that substituent positioning alters:

  • LogP values : Measured via reversed-phase HPLC or computational tools .
  • Solubility : Assessed through shake-flask methods in buffer systems . Structural analogs lacking these groups exhibit reduced receptor binding, highlighting their role in target engagement .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., distinguishing 2- vs. 3-substituted indoles via coupling patterns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtained, though this may require SHELXL refinement for small molecules .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data across studies?

Contradictions may arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
  • Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values .
  • Structural validation : Confirm batch consistency via LC-MS to rule out degradation products .

Q. How can computational modeling predict the binding affinity of this compound to serotonin receptors, given its structural features?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with 5-HT receptors:

  • Ligand preparation : Optimize protonation states using tools like MarvinSketch .
  • Receptor homology modeling : Use crystal structures (e.g., 5-HT2A_{2A} PDB: 6A94) for docking grids .
  • Free energy calculations : MM-GBSA scoring refines affinity predictions, correlating with in vitro data .

Q. What methodologies are effective for designing derivatives with enhanced metabolic stability while retaining activity?

  • Bioisosteric replacement : Substitute the 7-methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties to the methanamine group for improved pharmacokinetics .
  • In vitro microsomal assays : Assess metabolic stability using liver microsomes and LC-MS quantification .

Q. How does this compound compare to structural analogs (e.g., 7-chloro or 2-methyl indole derivatives) in receptor selectivity?

Competitive binding assays (e.g., radioligand displacement for serotonin vs. dopamine receptors) reveal:

  • 7-Methyl vs. 7-chloro : Chloro substituents increase electron-withdrawing effects, altering binding pocket interactions .
  • N-Methyl vs. N-cyclopropyl : N-Methyl reduces steric hindrance, favoring fit into hydrophobic pockets . Tabulated IC50_{50} values from parallel assays highlight selectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine
Reactant of Route 2
N-Methyl-1-(7-methyl-1H-indol-2-YL)-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.